8-Fluoroquinazolin-2-amine

Lipophilicity Drug Design ADME Optimization

8-Fluoroquinazolin-2-amine (CAS 190274-25-0), also known as 2-amino-8-fluoroquinazoline, is a fluorinated bicyclic heterocycle with the molecular formula C8H6FN3 and a molecular weight of 163.15 g/mol. It belongs to the 2-aminoquinazoline subclass within the broader quinazoline family, a privileged scaffold in medicinal chemistry with demonstrated utility across kinase inhibition, antiviral, and immunomodulatory programs.

Molecular Formula C8H6FN3
Molecular Weight 163.15 g/mol
CAS No. 190274-25-0
Cat. No. B066582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Fluoroquinazolin-2-amine
CAS190274-25-0
Molecular FormulaC8H6FN3
Molecular Weight163.15 g/mol
Structural Identifiers
SMILESC1=CC2=CN=C(N=C2C(=C1)F)N
InChIInChI=1S/C8H6FN3/c9-6-3-1-2-5-4-11-8(10)12-7(5)6/h1-4H,(H2,10,11,12)
InChIKeyQGYGXLMLUIGXGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Fluoroquinazolin-2-amine (CAS 190274-25-0) Procurement Guide: Core Identity and Research-Grade Specifications


8-Fluoroquinazolin-2-amine (CAS 190274-25-0), also known as 2-amino-8-fluoroquinazoline, is a fluorinated bicyclic heterocycle with the molecular formula C8H6FN3 and a molecular weight of 163.15 g/mol [1]. It belongs to the 2-aminoquinazoline subclass within the broader quinazoline family, a privileged scaffold in medicinal chemistry with demonstrated utility across kinase inhibition, antiviral, and immunomodulatory programs [2]. The compound is commercially available as a research chemical building block, typically supplied at ≥95% purity, with a computed LogP of 1.93 and a topological polar surface area of 51.8 Ų [1]. Its primary value proposition lies in serving as a synthetic intermediate for constructing more complex bioactive molecules, particularly 2,4-diaminoquinazoline derivatives and CDK-targeted inhibitors, rather than as a standalone active pharmaceutical ingredient [3].

Why 8-Fluoroquinazolin-2-amine Cannot Be Interchanged with Other Fluoroquinazolin-2-amine Regioisomers: Evidence-Based Differentiation for Informed Procurement


Although 5-, 6-, 7-, and 8-fluoroquinazolin-2-amines share the identical molecular formula (C8H6FN3) and molecular weight (163.15 g/mol), they are not interchangeable building blocks. The fluorine position on the quinazoline ring dictates the electronic environment, lipophilicity, and steric accessibility of the C-2 and C-4 amino groups for subsequent derivatization . Critically, the 8-fluoro isomer exhibits a computed LogP of 1.93 compared to 1.28 for the 6-fluoro isomer—a 0.65 log unit difference that translates to approximately a 4.5-fold difference in octanol-water partition coefficient, directly impacting reactivity in cross-coupling reactions, solubility of downstream derivatives, and passive membrane permeability of final compounds . Furthermore, the 8-position fluoro substituent occupies a peri-like spatial relationship to the C-2 amino group, creating a unique steric environment that influences nucleophilic substitution regioselectivity during derivatization—a property absent in the 5- and 6-fluoro isomers [1]. Procurement of the incorrect regioisomer will therefore produce structurally divergent downstream products with altered biological target engagement profiles.

Quantitative Differentiation Evidence for 8-Fluoroquinazolin-2-amine Versus Closest Analogs


Lipophilicity Advantage: 8-Fluoro vs. 6-Fluoroquinazolin-2-amine LogP Comparison for Downstream Derivative LogD Optimization

The 8-fluoroquinazolin-2-amine regioisomer exhibits a computed octanol-water partition coefficient (LogP) of 1.93, which is substantially higher than the 1.28 LogP of 6-fluoroquinazolin-2-amine . This difference of 0.65 LogP units corresponds to an approximately 4.5-fold greater lipophilicity for the 8-fluoro isomer. In the context of fragment-based drug design and building block selection, this differential lipophilicity means that 8-fluoroquinazolin-2-amine-derived final compounds will inherently possess higher LogD values compared to those derived from the 6-fluoro isomer, all else being equal—an important consideration for optimizing blood-brain barrier penetration, tissue distribution, and CYP450 metabolic stability [1]. The 5-fluoro and 7-fluoro isomers share the same 1.93 LogP as the 8-fluoro compound, making the 6-fluoro isomer the distinct outlier in this fluorinated regioisomer series .

Lipophilicity Drug Design ADME Optimization

Patented Synthetic Utility: 8-Fluoroquinazolin-2-amine as a Specified Building Block in Cyclin-Dependent Kinase (CDK) Inhibitor Patent Series WO-2019213403-A1

International patent WO-2019213403-A1 (Inhibitors of Cyclin-Dependent Kinases, priority date 2018-05-02) explicitly lists 8-fluoroquinazolin-2-amine as a synthetic intermediate for constructing CDK inhibitor compounds [1]. This patent, assigned to the University Health Network, describes quinazoline-based compounds that inhibit cyclin-dependent kinases for cancer treatment. The specification of this particular fluoroquinazoline regioisomer as a building block, rather than the 5-, 6-, or 7-fluoro analogs, indicates that the 8-fluoro substitution pattern provides a specific structural prerequisite for binding interactions within the CDK active site [1]. Additionally, the 8-fluoroquinazolin-2-amine scaffold has been independently utilized to construct (S)-3-((2-amino-8-fluoroquinazolin-4-yl)amino)hexan-1-ol (compound 31), a TLR7/8 agonist investigated as a vaccine adjuvant, further demonstrating the scaffold's privileged status in immunomodulatory drug discovery [2].

Kinase Inhibitors CDK Cancer Therapeutics

Topological Polar Surface Area Differentiation: 8-Fluoro vs. 6-Fluoro and 8-Chloroquinazolin-2-amine Isomers for Permeability Prediction

The computed topological polar surface area (TPSA) for 8-fluoroquinazolin-2-amine is 51.80 Ų, compared to 52.53 Ų for the 6-fluoro isomer and 52.53 Ų for the 8-chloro analog . While this absolute difference of 0.73 Ų appears modest, TPSA values below 60 Ų are generally associated with favorable passive membrane permeability, and the 8-fluoro isomer sits 0.73 Ų further below this threshold than its 6-fluoro counterpart [1]. In the closely related 8-chloro congener (LogP = 1.80, TPSA = 52.53 Ų), the larger chlorine atom (van der Waals radius 1.75 Å vs. fluorine 1.47 Å) creates additional steric bulk at the 8-position while maintaining lower lipophilicity than the 8-fluoro compound, which can affect the binding pose of downstream derivatives in ways that differ from the fluorinated scaffold .

Physicochemical Properties Permeability Molecular Descriptors

Boiling Point and Thermal Stability: Comparable Physical Properties Across Fluoro Regioisomers Establish Equivalent Handling Profiles

The boiling point of 8-fluoroquinazolin-2-amine is reported as 373.66 °C at 760 mmHg, with a density of 1.401 g/cm³ and a flash point of 179.78 °C . These values are essentially identical to those of the 5-, 6-, and 7-fluoro regioisomers, all of which exhibit boiling points in the 373.7 ± 0.1 °C range . This physical property equivalence across the regioisomeric series means that no differentiation exists in terms of thermal stability or storage requirements—all four fluoroquinazolin-2-amines can be handled under standard ambient conditions with protection from light and moisture . The practical procurement implication is that thermal handling and shipping considerations do not favor any one regioisomer over another; the selection must be driven solely by the chemical and biological differentiation factors described in the other evidence items .

Physical Properties Storage Handling Safety

Optimal Application Scenarios for 8-Fluoroquinazolin-2-amine in Medicinal Chemistry and Chemical Biology Research


CDK Inhibitor Lead Optimization Programs Requiring 8-Fluoro Substitution Pattern

For research groups pursuing cyclin-dependent kinase (CDK) inhibitors based on the quinazoline chemotype, 8-fluoroquinazolin-2-amine serves as the structurally validated 2-amino building block specified in WO-2019213403-A1 [1]. The 8-fluoro substitution provides a defined electronic and steric environment at the quinazoline C-2 position for subsequent C-4 functionalization to generate 2,4-diaminoquinazoline CDK ligands. Procurement of the 6-fluoro or 7-fluoro isomer for this application would yield regioisomeric products not covered by the existing patent precedent, potentially leading to loss of CDK binding affinity or altered kinase selectivity profiles. The higher LogP of the 8-fluoro isomer (1.93 vs. 1.28 for 6-fluoro) also contributes to enhanced passive permeability of the final CDK inhibitor candidates, which may be beneficial for intracellular target engagement .

TLR7/8 Agonist and Vaccine Adjuvant Development Using 2,4-Diaminoquinazoline Scaffolds

The demonstrated synthesis of (S)-3-((2-amino-8-fluoroquinazolin-4-yl)amino)hexan-1-ol (compound 31), a TLR7/8 agonist evaluated as an influenza vaccine adjuvant, establishes 8-fluoroquinazolin-2-amine as the preferred building block for immunomodulatory 2,4-diaminoquinazoline derivatives [1]. The 8-fluoro substituent's peri-position relationship to the C-2 amino group creates a unique conformational constraint that influences the dihedral angle between the quinazoline core and the C-4 amino substituent, potentially affecting TLR7/8 receptor recognition. Researchers developing innate immune system modulators should prioritize the 8-fluoro isomer over the 6-fluoro isomer, as the latter's different substitution geometry would produce distinct three-dimensional pharmacophore presentations [1].

Fluorinated Quinazoline Building Block Selection for Lipophilicity-Driven ADME Optimization

In fragment-based or structure-based drug design campaigns where systematic LogD modulation is critical, the 8-fluoroquinazolin-2-amine building block offers a LogP of 1.93—a value that is 0.65 log units higher than the 6-fluoro isomer (LogP 1.28) and 0.72 log units higher than unsubstituted quinazolin-2-amine (LogP 1.21) [1]. This difference is pharmaceutically meaningful: a 0.65 LogP increase predicts approximately 4.5-fold greater lipophilicity, which can be leveraged to improve blood-brain barrier penetration for CNS-targeted programs or, conversely, may require compensatory polarity introduction if oral bioavailability optimization demands lower LogD values. The 8-fluoro isomer should be selected when higher lipophilicity is desired in the final compound series, while the 6-fluoro isomer is preferable when lower LogD is the design objective .

Structure-Activity Relationship (SAR) Studies Probing Fluorine Position Effects on Quinazoline-Based Kinase Selectivity

For systematic SAR exploration of fluorine positional effects on kinase selectivity, 8-fluoroquinazolin-2-amine is an essential comparator compound alongside its 5-, 6-, and 7-fluoro regioisomers. The Aurora A kinase inhibitor study by Elsherbeny et al. (2022) demonstrated that an 8-fluoroquinazoline-4-carboxylic acid derivative (compound 6e) achieved selective Aurora A inhibition with an IC50 of 168.78 μM against MCF-7 cells and selectivity over 13 other kinases in a panel assay, with G1 phase cell cycle arrest and apoptosis induction [1]. While this study evaluated a more complex 2,4-disubstituted derivative, the 8-fluoro substitution pattern was integral to the observed selectivity profile, establishing that the fluorine position—not merely its presence—is a critical determinant of kinase binding selectivity. Procurement of the full regioisomeric panel including 8-fluoroquinazolin-2-amine enables rigorous fluorine positional SAR investigations [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Fluoroquinazolin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.